molecular formula C14H10FNO B1610156 4-[(4-Fluorophenyl)(hydroxy)methyl]benzonitrile CAS No. 220583-40-4

4-[(4-Fluorophenyl)(hydroxy)methyl]benzonitrile

Cat. No.: B1610156
CAS No.: 220583-40-4
M. Wt: 227.23 g/mol
InChI Key: VLJOTZAUMWJXDO-UHFFFAOYSA-N
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Description

Structural Identification and IUPAC Nomenclature

4-[(4-Fluorophenyl)(hydroxy)methyl]benzonitrile (CAS RN: 220583-40-4) is a fluorinated aromatic compound characterized by a benzonitrile core substituted with a hydroxymethyl and 4-fluorophenyl group. Its IUPAC name derives from the systematic placement of these functional groups:

  • Benzonitrile backbone : A benzene ring with a nitrile (–C≡N) group at position 1.
  • Hydroxymethyl substituent : A –CH(OH)– group attached to the benzonitrile core at position 4.
  • 4-Fluorophenyl group : A fluorine-substituted phenyl ring connected via a methylene bridge to the hydroxymethyl group.

Key Structural Data

Property Value Source Reference
Molecular formula C₁₄H₁₀FNO
Molecular weight 227.23 g/mol
SMILES OC(c₁ccc(F)cc₁)c₂ccc(cc₂)C#N
InChI Key VLJOTZAUMWJXDO-UHFFFAOYSA-N

The structural arrangement enables intramolecular interactions, such as hydrogen bonding between the hydroxyl and nitrile groups, which influence its crystallinity and solubility.

Historical Context of Fluorophenyl Derivatives in Organic Chemistry

Fluorophenyl derivatives emerged as critical motifs in mid-20th-century organic synthesis, driven by fluorine’s unique electronic effects (e.g., high electronegativity, σ-donor/π-acceptor properties). Key milestones include:

Timeline of Fluorophenyl Chemistry

Era Development Impact on Benzonitrile Derivatives
1950s Introduction of fluorobenzene synthesis Enabled access to fluorophenyl building blocks
1980s Advances in SNAr reactions Facilitated functionalization of benzonitrile cores
2000s Catalytic fluorination methods Improved regioselectivity in fluorophenyl coupling

The compound’s synthesis leverages modern cross-coupling techniques, reflecting advancements in controlling steric and electronic effects in aryl-aryl bond formation.

Significance of Functional Group Synergy in Benzonitrile-Based Compounds

The interplay of functional groups in this compound enhances its utility in synthetic and materials chemistry:

Functional Group Contributions

Group Role Example Interaction
Nitrile (–C≡N) Electron-withdrawing effect Stabilizes adjacent carbocations
Hydroxymethyl Hydrogen-bond donor/acceptor Mediates crystal packing
4-Fluorophenyl Lipophilicity enhancement Improves membrane permeability
Synergistic Effects
  • Solubility modulation : The polar nitrile and hydroxyl groups counterbalance the hydrophobic fluorophenyl moiety, enabling solubility in polar aprotic solvents (e.g., DMSO).
  • Thermal stability : Fluorine’s inductive effect stabilizes the aromatic system, raising decomposition temperatures above 200°C.

This synergy has spurred applications in catalysis and polymer science, where tailored electronic profiles are critical.

Properties

IUPAC Name

4-[(4-fluorophenyl)-hydroxymethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO/c15-13-7-5-12(6-8-13)14(17)11-3-1-10(9-16)2-4-11/h1-8,14,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJOTZAUMWJXDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30457987
Record name 4-[(4-Fluorophenyl)(hydroxy)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220583-40-4
Record name 4-[(4-Fluorophenyl)(hydroxy)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Grignard Reaction with 5-Cyanophthalide

The primary synthetic route involves a two-step process:

  • Grignard Addition : 5-Cyanophthalide reacts with 4-fluorophenyl magnesium bromide at controlled temperatures (≤15°C) in tetrahydrofuran (THF) or ethyl acetate.
  • Diol Cyclization : The intermediate diol undergoes acid-catalyzed cyclization using 60% phosphoric acid in a biphasic water/organic solvent system to prevent waxy byproducts.

Key Reaction Parameters

Parameter Value/Detail
Solvent System Ethyl acetate/water or THF/water
Temperature Control ≤15°C during Grignard addition
Acid Catalyst 60% H₃PO₄
Reaction Completion Monitored by HPLC

Purification Protocol

Post-reaction purification involves:

Yield and Purity Data

Research Findings and Optimization Insights

Biphasic System Advantages

Using a water/ethyl acetate biphasic system during cyclization:

  • Eliminates gel-like residues
  • Simplifies phase separation
  • Enhances reaction reproducibility

Solvent Selection Impact

  • Ethyl acetate : Preferred for its balance of polarity and boiling point (77°C), enabling efficient extractions and evaporations.
  • Methyl tert-butyl ether : Effective in final crystallization steps due to low water solubility.

Critical Process Controls

  • Temperature Management : Strict adherence to ≤15°C during Grignard addition prevents side reactions.
  • Acid Concentration : 60% H₃PO₄ optimally balances catalytic activity and safety.
  • pH Adjustment : Final neutralization to pH 7 ensures stable crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Fluorophenyl)(hydroxy)methyl]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(4-Fluorophenyl)(hydroxy)methyl]benzonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-Fluorophenyl)(hydroxy)methyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the hydroxymethyl and nitrile groups contribute to its overall reactivity and stability. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to desired therapeutic effects .

Comparison with Similar Compounds

4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile (CAS RN: 186000-52-2)

  • Structural Difference : Replacement of the 4-fluorophenyl group with a 3-chlorophenyl substituent.
  • For instance, chlorine may enhance halogen bonding in enzyme inhibitors .
  • Synthesis : Similar to the fluorinated analog but uses 3-chlorophenyl precursors.

3,5-Difluoro-4-[hydroxy(4H-1,2,4-triazol-4-ylamino)methyl]benzonitrile (Compound 4)

  • Structural Difference: Additional fluorine atoms at the 3,5-positions and a triazole-amino group.
  • Impact : Increased fluorine content improves metabolic resistance and solubility. The triazole ring enables coordination with metal ions, relevant in catalysis or sensor applications .

Piperidine and Piperazine Derivatives

4-(3-(4-(Cyclopentyl(hydroxy)(phenyl)methyl)piperidin-1-yl)propoxy)benzonitrile (Compound 13)

  • Structural Difference : Incorporates a piperidine ring and cyclopentyl group.
  • Impact : The bulky cyclopentyl group enhances lipophilicity, favoring blood-brain barrier penetration. This compound is a high-affinity menin-MLL inhibitor, demonstrating the role of extended alkyl chains in target engagement .
  • Synthesis : Grignard reactions with cyclopentylmagnesium bromide followed by piperidine coupling .

4-(3-(4-(Cyclobutyl(hydroxy)(phenyl)methyl)piperidin-1-yl)propoxy)benzonitrile (Compound 10)

  • Structural Difference : Cyclobutyl substituent instead of cyclopentyl.

Triazole and Diazene Derivatives

4-[hydroxy(4H-1,2,4-triazol-4-ylamino)methyl]benzonitrile (Compound 3)

  • Structural Difference: Triazole-amino group replaces the fluorophenyl moiety.
  • Impact: Exhibits dual functionality as a hydrogen-bond donor (hydroxyl) and acceptor (triazole), useful in supramolecular chemistry .

4-((E)-(3-((E)-(hexylimino)methyl)-4-hydroxyphenyl)diazenyl)benzonitrile (S1)

  • Structural Difference : Diazene (-N=N-) linker and hexyl chain.
  • Impact: The diazene group enables photoisomerization, applicable in light-responsive materials. The hexyl chain improves solubility in nonpolar solvents .

Pharmaceutical Derivatives

Citalopram By-Product: 4-[1-(4-dimethylamino)-1-(4-fluorophenyl)butenyl]-3-(hydroxymethyl)benzonitrile

  • Structural Difference: Extended alkyl chain with dimethylamino and fluorophenyl groups.
  • Impact : Acts as a serotonin reuptake inhibitor but with reduced selectivity compared to citalopram due to the additional hydroxymethyl group .

4-((6-(4-fluorophenyl)-2-oxo-1-quinolyl)benzonitrile (Q-B3)

  • Structural Difference: Quinoline backbone fused with benzonitrile.
  • Impact: The planar quinoline structure enhances intercalation with DNA or proteins, relevant in anticancer research .

Biological Activity

4-[(4-Fluorophenyl)(hydroxy)methyl]benzonitrile, also known by its CAS number 220583-40-4, is a compound with significant potential in medicinal chemistry. Its unique structure, characterized by a benzonitrile core with a hydroxymethyl group and a fluorophenyl moiety, positions it as a candidate for various biological applications. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic uses.

  • Molecular Formula : C14H10FNO
  • Molecular Weight : 227.24 g/mol
  • Structure :
    • The compound features a benzonitrile backbone with substituents that enhance its biological activity.
    • InChI Code : 1S/C14H10FNO/c15-13-7-5-12(6-8-13)14(17)11-3-1-10(9-16)2-4-11/h1-8,14,17H

Synthesis

The synthesis of this compound typically involves multiple steps that may include electrophilic aromatic substitution and nucleophilic reactions due to the presence of both electron-donating and electron-withdrawing groups. The following methods have been explored for its synthesis:

  • Electrophilic Aromatic Substitution : Utilizing reagents that facilitate the introduction of the hydroxymethyl group.
  • Nucleophilic Reactions : The hydroxymethyl group can engage in nucleophilic reactions to form more complex structures.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, pyrrole-containing analogs derived from this compound have shown activity against various cancer types, including leukemia and lymphoma. The structure activity relationship (SAR) studies suggest that the presence of specific functional groups enhances cytotoxicity against cancer cell lines.

CompoundIC50 (µg/mL)Activity Type
Compound A1.61 ± 1.92Antitumor
Compound B1.98 ± 1.22Antitumor

Anti-inflammatory and Analgesic Effects

Preliminary studies suggest that this compound may interact with biological targets involved in pain modulation and inflammation pathways. The fluorine atom in its structure is believed to enhance lipophilicity and bioavailability, potentially improving pharmacokinetic profiles.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacteria and fungi, indicating potential applications in treating infections .

Case Studies

A few notable studies highlight the biological activity of related compounds:

  • Study on Antitumor Activity :
    • A series of thiazole derivatives were synthesized based on the structural framework of compounds like this compound.
    • Results indicated significant cytotoxic effects on cancer cell lines, with some derivatives showing IC50 values lower than established chemotherapeutics like doxorubicin .
  • Study on Anti-inflammatory Effects :
    • In vitro assays demonstrated that certain derivatives could inhibit inflammatory cytokines, suggesting a mechanism for pain relief and anti-inflammatory action .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 4-[(4-Fluorophenyl)(hydroxy)methyl]benzonitrile?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, refluxing intermediates like 4-(bromomethyl)benzoate with fluorophenyl precursors in acetone under inert atmospheres, followed by column chromatography purification, yields the product (35–41% efficiency) . Critical steps include maintaining anhydrous conditions and optimizing reaction time to minimize side products.

Q. How can the molecular structure of this compound be verified experimentally?

  • Methodology : Use ¹H NMR , ¹³C NMR , and ¹⁹F NMR to confirm the presence of fluorophenyl, benzonitrile, and hydroxyl groups. High-resolution mass spectrometry (HRMS) validates the molecular formula, while single-crystal X-ray diffraction (e.g., SHELXL refinement) resolves stereochemistry and bond angles .

Q. What analytical techniques are recommended for assessing purity?

  • Methodology : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) with UV detection are standard. For impurities, combine NMR with elemental analysis (C, H, N) to quantify deviations ≤0.4% from theoretical values .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental NMR and crystallographic data?

  • Methodology : Perform density functional theory (DFT) calculations to model the compound’s geometry and compare predicted NMR chemical shifts with experimental data. Discrepancies in hydroxyl group orientation or fluorophenyl ring torsion angles can be analyzed using software like Gaussian or ORCA .

Q. What strategies optimize enantiomeric resolution for stereochemically complex derivatives?

  • Methodology : Use chiral stationary-phase HPLC or synthesize diastereomeric salts (e.g., D-(+)-ditoluoyltartaric acid) to separate enantiomers. X-ray crystallography of resolved crystals confirms absolute configuration .

Q. How does fluorine substitution influence metabolic stability in pharmacological studies?

  • Methodology : Incorporate ¹⁸F-labeled analogs to track metabolic pathways via positron emission tomography (PET). Compare in vitro stability in liver microsomes with in vivo imaging data to correlate structural modifications (e.g., fluorophenyl position) with metabolic half-life .

Q. What are the best practices for handling hygroscopic or thermally labile derivatives?

  • Methodology : Store compounds at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis. For hygroscopic variants, lyophilize and characterize water content via Karl Fischer titration .

Key Considerations

  • Stereochemical Complexity : The compound’s bioactivity often depends on stereochemistry; always confirm enantiomeric purity for pharmacological applications .
  • Data Reproducibility : Replicate synthesis and characterization under controlled humidity/temperature to mitigate batch-to-batch variability .

For further structural insights, refer to SHELXL-refined crystallographic data or DFT-based vibrational analysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.